molecular formula C15H20N2O4 B1409456 (S)-6-acetamido-2-benzamidohexanoic acid CAS No. 103678-35-9

(S)-6-acetamido-2-benzamidohexanoic acid

Cat. No. B1409456
M. Wt: 292.33 g/mol
InChI Key: OTAJFPDESRKACJ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-6-acetamido-2-benzamidohexanoic acid, also known as SABH, is a naturally-occurring amino acid derivative that has been studied extensively for its potential applications in a variety of scientific and medical research areas. It is a non-proteinogenic amino acid that has been found to be present in some bacteria, fungi, and plants. SABH is of particular interest due to its potential as a therapeutic agent, as well as its potential to serve as a building block for drug discovery.

Scientific Research Applications

Allelochemical Transformation in Agriculture

(S)-6-acetamido-2-benzamidohexanoic acid has been studied for its role in the transformation of hydroxamic acids, particularly in the context of allelochemicals present in common agricultural crops like wheat, rye, and maize. These crops contain hydroxamic acids mainly as glucosides, which upon injury, insect attack, or exudation into the soil, transform into unstable agluconic forms. Benzoxazolinones, a category which includes (S)-6-acetamido-2-benzamidohexanoic acid, spontaneously form as a first step in this transformation process. Understanding this transformation is crucial for exploiting the allelopathic properties of these crops to suppress weeds and soil-borne diseases (Fomsgaard, Mortensen, & Carlsen, 2004).

Role in Synthesis of Biologically Active Compounds

This compound has also been employed in the synthesis of various biologically active structures. Its unique structure and properties make it a valuable component in the synthesis of compounds like N-acetylneuraminic acid and its derivatives. These derivatives are important due to their biological significance and potential applications in medicinal chemistry (Baumberger & Vasella, 1986).

Utilization in Dipeptide Mimetics

(S)-6-acetamido-2-benzamidohexanoic acid has been used as a scaffold in the synthesis of dipeptide mimetics. The ease and efficiency of its synthesis make it a promising compound for applications in peptide chemistry and drug design, offering potential advancements in therapeutic agents (Millet, Houssin, Hénichart, & Rigo, 1999).

Chemical Modification and Applications

Research has also focused on the chemical modification of (S)-6-acetamido-2-benzamidohexanoic acid and its derivatives for various applications. This includes studies on the preparation of N-acyl derivatives of related compounds, providing insights into their chemical properties and potential applications in different fields, such as materials science and pharmaceuticals (Yamamoto, Miyashita, & Tsukamoto, 1965).

properties

IUPAC Name

(2S)-6-acetamido-2-benzamidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-11(18)16-10-6-5-9-13(15(20)21)17-14(19)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-10H2,1H3,(H,16,18)(H,17,19)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAJFPDESRKACJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-acetamido-2-benzamidohexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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